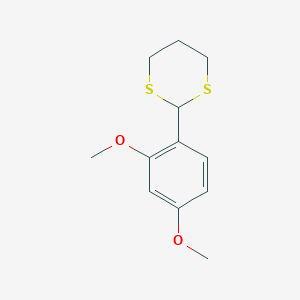

1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

Description

Contextualization of 1,3-Dithiane (B146892) Chemistry in Advanced Organic Synthesis

The chemistry of 1,3-dithianes represents a cornerstone of modern organic synthesis, primarily due to its central role in the concept of "umpolung," or polarity inversion. wikipedia.orguwindsor.ca In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the C2 carbon atom, which was originally the carbonyl carbon, possesses an acidic proton. chemicalbook.com Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion, effectively reversing the inherent electrophilic nature of the original carbonyl carbon. uwindsor.cachemicalbook.com

This nucleophilic acyl anion equivalent is a key feature of the Corey-Seebach reaction, a powerful carbon-carbon bond-forming methodology. wikipedia.orgrsc.org The lithiated 1,3-dithiane can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new ketones, α-hydroxy ketones, and other valuable structures upon hydrolysis of the dithiane group. rsc.orgasianpubs.org The stability of the 1,3-dithiane ring under both acidic and basic conditions also makes it an excellent protecting group for carbonyl functionalities during multi-step syntheses. wikipedia.org

Significance of 2-Aryl-1,3-Dithianes, with Specific Focus on 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, in Contemporary Organic Chemistry

Within the broader class of 1,3-dithianes, 2-aryl derivatives have garnered significant attention. The presence of an aryl group at the C2 position acidifies the benzylic proton, facilitating its removal and the formation of the corresponding carbanion. rsc.org These 2-aryl-2-lithio-1,3-dithianes serve as versatile nucleophiles in various synthetic transformations. A notable application is in palladium-catalyzed cross-coupling reactions with aryl bromides, providing a novel route to unsymmetrical diaryl ketones after hydrolysis of the resulting 2,2-diaryl-1,3-dithiane. rsc.orgwiley-vch.de

The specific compound, 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- , is of particular interest due to the electronic properties of the 2,4-dimethoxyphenyl substituent. The two electron-donating methoxy (B1213986) groups on the aromatic ring enhance the electron density of the phenyl ring, which can influence the stability and reactivity of the molecule and its intermediates. This substitution pattern is common in many natural products and pharmacologically active molecules, making this dithiane derivative a potentially valuable building block in the synthesis of complex targets. Its utility extends to serving as a precursor for specialized ketones bearing the 2,4-dimethoxyphenyl moiety.

Scope and Objectives of the Academic Research Outline for 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

This article provides a focused scientific overview of the chemical compound 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- . The primary objective is to detail its chemical properties, synthesis, and reactivity within the framework of modern organic chemistry. The scope is strictly limited to the chemical nature of this compound, contextualized by the broader significance of 1,3-dithiane and 2-aryl-1,3-dithiane chemistry. The subsequent sections will present detailed research findings, including preparative methods and characteristic analytical data, to provide a comprehensive chemical profile of this specific molecule.

Research Findings for 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

Synthesis and Properties

1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- is typically synthesized via the acid-catalyzed reaction of 2,4-dimethoxybenzaldehyde (B23906) with 1,3-propanedithiol (B87085). rsc.orgorganic-chemistry.org This reaction involves the formation of a thioacetal, which is a common method for preparing 1,3-dithianes. organic-chemistry.org

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2S2 nih.gov |

| Molecular Weight | 256.39 g/mol |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | 101959-18-0 |

| PubChem CID | 11391223 nih.gov |

Spectroscopic Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| 1H NMR | Aromatic (H-3', H-5', H-6') | ~6.4-7.5 | Multiplets corresponding to the three aromatic protons. |

| Dithiane (CH at C2) | ~5.5-5.8 | Singlet for the benzylic proton. | |

| Methoxy (OCH3 at C2' & C4') | ~3.8-3.9 | Two distinct singlets for the two methoxy groups. | |

| Dithiane (axial CH2 at C4, C6) | ~2.8-3.1 | Multiplet for the four protons on the dithiane ring adjacent to sulfur. | |

| Dithiane (equatorial CH2 at C4, C6) | ~2.0-2.2 | Multiplet for the four protons on the dithiane ring adjacent to sulfur. | |

| Dithiane (CH2 at C5) | ~1.8-2.1 | Multiplet for the two protons at the C5 position of the dithiane ring. | |

| 13C NMR | Aromatic (C2', C4') | ~158-161 | Carbons attached to methoxy groups. |

| Aromatic (C1', C3', C5', C6') | ~98-130 | Other aromatic carbons. | |

| Dithiane (C2) | ~50-55 | Benzylic carbon of the dithiane ring. | |

| Methoxy (OCH3) | ~55-56 | Carbons of the two methoxy groups. | |

| Dithiane (C4, C6) | ~30-32 | Carbons adjacent to sulfur atoms. | |

| Dithiane (C5) | ~25-26 | Central carbon of the dithiane ring's propane (B168953) unit. |

Structure

3D Structure

Properties

CAS No. |

135655-77-5 |

|---|---|

Molecular Formula |

C12H16O2S2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-1,3-dithiane |

InChI |

InChI=1S/C12H16O2S2/c1-13-9-4-5-10(11(8-9)14-2)12-15-6-3-7-16-12/h4-5,8,12H,3,6-7H2,1-2H3 |

InChI Key |

AZVDHSPKHREORX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2SCCCS2)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 2,4 Dimethoxyphenyl

Umpolung Reactivity and Acyl Anion Equivalents in 1,3-Dithiane (B146892) Chemistry

The hallmark of 1,3-dithiane chemistry is its ability to function as a masked acyl anion, a concept pioneered by E.J. Corey and Dieter Seebach. arkat-usa.org Normally, the carbonyl carbon of an aldehyde is electrophilic. By converting the aldehyde into its 1,3-dithiane derivative, the C-2 carbon atom, which was originally the carbonyl carbon, becomes acidic and can be deprotonated to form a nucleophilic carbanion. youtube.com This polarity inversion allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. youtube.comorgsyn.org

The generation of the key nucleophilic species, the 2-lithio-1,3-dithiane, is typically achieved by the deprotonation of the C-2 proton of the dithiane ring. researchgate.net This process requires a strong base due to the moderate acidity of this proton (pKa ≈ 31 in DMSO). slideshare.net The most commonly employed base for this transformation is n-butyllithium (n-BuLi). youtube.comresearchgate.net

The reaction is generally carried out under anhydrous and inert conditions (e.g., under argon or nitrogen) in an aprotic solvent, most frequently tetrahydrofuran (B95107) (THF), at low temperatures, typically ranging from -78 °C to -20 °C. researchgate.net For aryl-substituted dithianes such as 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, the same general procedure is applicable. An equivalent of n-BuLi is added to a solution of the dithiane, leading to the abstraction of the C-2 proton and the formation of the corresponding 2-lithio-2-(2,4-dimethoxyphenyl)-1,3-dithiane species. This lithiated intermediate is stable at low temperatures and can be used directly in subsequent reactions with various electrophiles. researchgate.net

Table 1: Conditions for the Generation of 2-Lithio-1,3-Dithiane Species

| Dithiane Precursor | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| 1,3-Dithiane | n-BuLi | THF | -20 |

| 2-Phenyl-1,3-dithiane (B1581651) | n-BuLi | THF | -20 to 0 |

This table presents typical conditions for the lithiation of 1,3-dithianes.

The stability of the 2-dithianyl anion, which is crucial for its utility as a synthetic intermediate, is attributed to the presence of the two adjacent sulfur atoms. Several factors contribute to this stabilization:

Inductive Effect: Sulfur is more electronegative than carbon, leading to an inductive withdrawal of electron density from the carbanionic center, which helps to delocalize and stabilize the negative charge.

Polarizability: Sulfur is a large, third-row element with diffuse valence electrons. This high polarizability allows the electron cloud of the sulfur atoms to distort in response to the negative charge on the adjacent carbon, further dispersing the charge and enhancing stability. slideshare.net

Hyperconjugation: Modern computational studies suggest that negative hyperconjugation plays a significant role. This involves the donation of electron density from the carbon p-orbital containing the lone pair (nC) into the adjacent antibonding orbitals of the sulfur-carbon bonds (σ*S-C). This interaction delocalizes the negative charge and stabilizes the anion.

Historically, the stabilization was often attributed to the participation of sulfur's 3d-orbitals in bonding (pπ-dπ overlap). However, more recent theoretical and experimental evidence indicates that the role of d-orbitals is minimal, with inductive effects, polarizability, and hyperconjugation being the primary stabilizing forces.

The nature of the substituent at the C-2 position significantly influences the acidity of the C-2 proton and, consequently, the ease of lithiation. When an aryl group is attached, its electronic properties modulate the stability of the resulting carbanion.

For 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, the aryl group contains two methoxy (B1213986) (-OCH₃) substituents. Methoxy groups are electron-donating through resonance, which tends to destabilize an adjacent negative charge. This electron-donating effect increases the electron density at the C-2 carbon, making the proton less acidic compared to unsubstituted 2-phenyl-1,3-dithiane or dithianes bearing electron-withdrawing groups on the aromatic ring.

As a result, the deprotonation of 2-(2,4-dimethoxyphenyl)-1,3-dithiane may require slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) compared to its electron-deficient counterparts to achieve complete lithiation. This is consistent with observations that less acidic dithianes, such as 2-(4-methoxyphenyl)-1,3-dithiane, necessitate heating to achieve high yields in certain reactions.

Nucleophilic Reactions of 2-Lithio-1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

Once generated, the 2-lithio-2-(2,4-dimethoxyphenyl)-1,3-dithiane is a potent carbon nucleophile that readily reacts with a wide range of electrophiles. These reactions are fundamental to the synthetic utility of dithianes, allowing for the construction of complex carbon skeletons. orgsyn.orgorganic-chemistry.org

The lithiated dithiane undergoes efficient nucleophilic substitution reactions with primary alkyl halides (e.g., iodides, bromides, and chlorides) to form 2-alkyl-2-aryl-1,3-dithianes. youtube.comorganic-chemistry.org This Sₙ2 reaction is a common method for C-C bond formation.

Furthermore, arenesulfonates of primary alcohols have been shown to be excellent electrophiles for lithiated dithianes. organic-chemistry.orguwindsor.ca For instance, benzenesulfonates react smoothly with lithio derivatives of 1,3-dithiane and 2-phenyl-1,3-dithiane at room temperature to afford the corresponding 2-alkyl derivatives in high yields. organic-chemistry.org This provides a valuable alternative to alkyl halides, particularly when the corresponding halide is unstable or difficult to prepare. organic-chemistry.orguwindsor.ca The reaction is believed to be facilitated by the formation of an ate-complex with the sulfonate salt. organic-chemistry.org

Table 2: Illustrative Reactions with Alkyl Halides and Arenesulfonates

| Lithiated Dithiane | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 2-Lithio-2-phenyl-1,3-dithiane | Benzyl bromide | 2-Benzyl-2-phenyl-1,3-dithiane | ~90 |

| 2-Lithio-1,3-dithiane | 1-Bromobutane | 2-Butyl-1,3-dithiane | ~85 |

| 2-Lithio-2-phenyl-1,3-dithiane | Ethyl benzenesulfonate | 2-Ethyl-2-phenyl-1,3-dithiane | 89 |

This table provides examples of the reactivity of related lithiated dithianes with alkylating agents to illustrate the expected reactivity of the title compound.

One of the most significant applications of lithiated dithianes is their nucleophilic addition to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. organic-chemistry.org The reaction of 2-lithio-2-(2,4-dimethoxyphenyl)-1,3-dithiane with an aldehyde or ketone results in the formation of a new carbon-carbon bond and, after aqueous workup, yields an α-hydroxy thioacetal.

Table 3: Illustrative Additions to Carbonyl Compounds

| Lithiated Dithiane | Carbonyl Compound | Product after Hydrolysis |

|---|---|---|

| 2-Lithio-1,3-dithiane | Cyclohexanone | 1-(1-Hydroxycyclohexyl)methanone |

| 2-Lithio-2-phenyl-1,3-dithiane | Benzaldehyde | 2-Hydroxy-1,2-diphenylethanone |

| 2-Lithio-1,3-dithiane | Acetone | 1-Hydroxy-1-methylethanone |

This table provides examples of the reactivity of related lithiated dithianes with carbonyl compounds to illustrate the expected reactivity of the title compound.

Ring-Opening Reactions with Epoxides

The lithiated form of 2-(2,4-dimethoxyphenyl)-1,3-dithiane, generated by deprotonation with a strong base such as n-butyllithium, acts as a potent nucleophile. acs.orgyoutube.com This nucleophilicity is harnessed in ring-opening reactions with epoxides. The reaction proceeds via a standard SN2 mechanism, where the dithiane carbanion attacks one of the electrophilic carbon atoms of the epoxide ring.

The regioselectivity of the attack is primarily governed by sterics; the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. This leads to the formation of a β-hydroxy thioacetal. For a terminal epoxide, the attack occurs at the terminal carbon, yielding a primary alcohol after protonation of the resulting alkoxide during aqueous workup. The versatility of this method allows for the stereocontrolled synthesis of advanced molecular fragments. nih.gov

General Reaction Scheme:

Step 1: Deprotonation of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- with n-BuLi in THF at low temperature (-78 °C to -20 °C) to form the corresponding 2-lithio-1,3-dithiane.

Step 2: Addition of the epoxide to the solution of the lithiated dithiane.

Step 3: The dithiane anion attacks the less substituted carbon of the epoxide, leading to the opening of the three-membered ring.

Step 4: Quenching the reaction with an aqueous solution to protonate the intermediate alkoxide, yielding the β-hydroxy dithiane product.

Reactions with Nitriles and Carboxylic Acid Derivatives

The nucleophilic character of 2-lithio-2-(2,4-dimethoxyphenyl)-1,3-dithiane extends to reactions with nitriles and various carboxylic acid derivatives. When reacting with nitriles, the dithiane anion adds to the electrophilic carbon of the cyano group. The initial adduct, upon acidic workup, does not typically yield a ketone directly but instead forms a primary aminoketene thioacetal. nih.govresearchgate.net This product arises from the tautomerization of the initial imine adduct.

Reactions with other carboxylic acid derivatives, such as acyl chlorides or esters, generally produce the corresponding acyl dithianes. gu.se The reaction mechanism involves the nucleophilic addition of the lithiated dithiane to the carbonyl carbon, followed by the elimination of the leaving group (e.g., chloride or alkoxide). These resulting acyl dithianes are masked forms of α-diketones.

| Electrophile | Intermediate | Final Product (after workup) | Product Class |

| R-C≡N (Nitrile) | Imine anion | R-C(NH2)=C(S(CH2)3S) | Primary aminoketene thioacetal |

| R-COCl (Acyl Chloride) | Tetrahedral intermediate | R-CO-C(Ar)(S(CH2)3S) | Acyl dithiane |

| R-COOR' (Ester) | Tetrahedral intermediate | R-CO-C(Ar)(S(CH2)3S) | Acyl dithiane |

Ar represents the 2,4-dimethoxyphenyl group.

Conjugate Additions to Unsaturated Systems

Lithiated 2-aryl-1,3-dithianes are effective nucleophiles in conjugate (Michael) addition reactions with α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. researchgate.net This reaction allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system. The reaction of 2-lithio-2-(2,4-dimethoxyphenyl)-1,3-dithiane with an enone, for instance, proceeds by a 1,4-addition mechanism to yield a lithium enolate intermediate. This enolate can then be protonated during workup to give the 1,5-dicarbonyl mono-thioacetal. harvard.edu

This strategy has been employed in the synthesis of various natural products. For example, the conjugate addition of a similar aryl dithiane anion to 2-furanone has been used as a key step in the synthesis of (±)-isopodophyllotoxone. harvard.edu The success of these reactions often depends on the specific substrate and reaction conditions, with additives sometimes being used to influence reactivity and selectivity.

Palladium-Mediated Arylation and Allylic Substitution Processes

Recent advancements have demonstrated that 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions. The relatively acidic benzylic proton of the dithiane allows it to function as a competent transmetalation reagent after deprotonation. This enables the palladium-catalyzed arylation of 2-aryl-1,3-dithianes with aryl bromides, providing a novel route to unsymmetrical diaryl ketones after deprotection of the dithiane group. This polarity-reversed approach is a significant departure from traditional cross-coupling methodologies.

Furthermore, 1,3-dithianes have been successfully employed as acyl anion equivalents in palladium-catalyzed asymmetric allylic substitution (AAA) reactions. acs.org In this process, the lithiated dithiane acts as a soft nucleophile that attacks the π-allyl palladium intermediate. This reaction provides an efficient method for the enantioselective α-functionalization of dithianes, leading to chiral ketones or aldehydes upon subsequent hydrolysis. acs.org The use of chiral ligands on the palladium catalyst is crucial for inducing high levels of enantioselectivity. acs.org

| Reaction Type | Coupling Partners | Catalyst/Ligand System (Typical) | Product Type |

| Arylation | 2-Aryl-1,3-dithiane + Aryl bromide | Pd(OAc)2 / Phosphine (B1218219) ligand | 2,2-Diaryl-1,3-dithiane |

| Allylic Substitution | 1,3-Dithiane + Allylic acetate/carbonate | [Pd(allyl)Cl]2 / Chiral phosphine ligand | 2-Allyl-1,3-dithiane |

Oxidative Transformations and Deprotection of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

Aerobic Oxidation Pathways of Lithiated Dithianes

Lithiated compounds are known to be highly reactive towards molecular oxygen. acs.org Studies on 2-aryl-2-lithio-1,3-dithianes have revealed a unique autooxidative condensation pathway upon exposure to air. gu.seacs.orgnih.gov Instead of simple oxidation to the corresponding ketone, a process involving three equivalents of the lithiated dithiane occurs. acs.org

The proposed mechanism is initiated by the autoxidation of one molecule of the 2-aryl-2-lithio-1,3-dithiane to form a reactive thioester intermediate. gu.seacs.org This thioester is then attacked by a second molecule of the lithiated dithiane, leading to a condensation product. A third molecule of the lithiated dithiane subsequently adds to an intermediate species. The final products of this one-pot reaction are highly functionalized α-thioether ketones and orthothioesters, which are formed in significant yields. acs.orgnih.gov This autooxidative condensation highlights a key limitation and side reaction in the use of 2-lithio-1,3-dithianes when exposed to oxygen. acs.org

| Product Type | General Structure | Yield Range |

| α-Thioether Ketone | Ar-CO-C(Ar)(S(CH2)3S)-S-C(Ar)(S(CH2)3S) | 51-97% |

| Orthothioester | Ar-C(S-C(Ar)(S(CH2)3S))3 | 48-89% |

Data compiled from studies on various 2-aryl-1,3-dithianes and related dithioacetals. gu.seacs.orgnih.gov

Photoinduced Oxidation and Mechanistic Aspects of Dethioacetalization

The 1,3-dithiane group is a robust protecting group for carbonyls, but its removal (dethioacetalization) often requires harsh or toxic reagents like mercury(II) salts. Photoinduced oxidation offers a milder alternative for deprotection. The photodeprotection of 2-aryl-1,3-dithianes can be achieved using a photosensitizer, such as thiapyrylium salts, under aerobic conditions. acs.orgnih.gov

The mechanism involves the following key steps:

Excitation: The sensitizer (B1316253) absorbs light and is promoted to an excited triplet state.

Electron Transfer: An electron is transferred from the dithiane to the excited sensitizer, generating a dithiane radical cation. This electron transfer is typically very fast. nih.gov

Fragmentation: The dithiane radical cation, particularly with an aryl substituent, undergoes rapid unimolecular C-S bond cleavage to form a distonic radical cation. acs.orgnih.gov This fragmentation is a favorable pathway.

Role of Oxygen: The reaction requires molecular oxygen. The initial electron transfer can also reduce oxygen to a superoxide (B77818) radical anion (O₂⁻).

Deprotection: Experimental evidence suggests that the superoxide anion, rather than water or molecular oxygen directly, drives the subsequent reactions that lead to the cleavage of the remaining C-S bonds and the formation of the parent carbonyl compound. acs.orgnih.gov This is supported by the inhibition of the reaction in the absence of oxygen or in the presence of superoxide scavengers. nih.gov

This photoinduced method is compatible with various functional groups and represents a valuable strategy for the deprotection of compounds like 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- under mild conditions.

Electron Transfer Processes in Dithiane Oxidation

The oxidation of 2-aryl-1,3-dithianes is initiated by an electron transfer process, typically a single-electron transfer (SET), to an oxidant or a triplet sensitizer in photochemical reactions. nih.govacs.org This electron transfer is generally a very fast and efficient process, often occurring at or near diffusion-controlled rates. conicet.gov.ar The initial step results in the formation of a dithiane radical cation. conicet.gov.ar

Following its formation, the dithiane radical cation undergoes a rapid unimolecular fragmentation. nih.govacs.org This fragmentation involves the cleavage of a carbon-sulfur (C–S) bond, leading to the formation of a distonic radical cation—a species where the charge and radical centers are separated. nih.govacs.org This C–S bond cleavage is a key step and occurs without the need for assistance from a nucleophilic reagent. conicet.gov.ar Mechanistic studies, including laser flash photolysis, have shown that the decay of the initially formed dithiane radical cation is not significantly affected by the presence of water or oxygen, underscoring the favorability of this unimolecular fragmentation pathway. nih.govacs.org The stability of the dithiane radical cations is attributed to the formation of a sulfur-sulfur two-center, three-electron (2c-3e) bond. conicet.gov.ar

Role of Molecular Oxygen and Superoxide Anion in Oxidative Cleavage

Molecular oxygen plays an indispensable role in the oxidative cleavage of 1,3-dithianes to regenerate the parent carbonyl compound. conicet.gov.ar Experimental evidence confirms that in the absence of oxygen, such as under a nitrogen atmosphere, the conversion yields are minimal (less than 5%). conicet.gov.ar The process is driven by the superoxide anion (O₂⁻). nih.govacs.org

The currently accepted mechanism suggests that after the initial C-S bond cleavage of the dithiane radical cation, the resulting carbon-centered radical reacts with molecular oxygen. This reaction is believed to generate the superoxide radical anion, which then drives the subsequent steps of the deprotection reaction. nih.govacs.org Several key observations support the central role of the superoxide anion:

The reaction requires oxygen to achieve good conversion yields. nih.govacs.org

The process is inhibited by the presence of superoxide scavengers like p-benzoquinone. nih.govacs.org

Isotopic labeling studies using H₂¹⁸O show no incorporation of the ¹⁸O label into the final carbonyl product, which indicates that the oxygen atom in the regenerated carbonyl group originates from molecular oxygen, not from water. nih.govacs.org

Density functional theory (DFT) calculations further support these experimental findings, confirming that the reaction pathway involving the superoxide radical anion is more favorable than pathways involving direct reaction with water or molecular oxygen. nih.govacs.org

Deprotection Strategies using Various Reagents and Conditions

The stability of the 1,3-dithiane group under both acidic and basic conditions makes its removal (deprotection) a critical and sometimes challenging step in multi-step synthesis. asianpubs.org A variety of methods have been developed to effect this transformation, ranging from classic procedures using toxic heavy metal salts to milder, more environmentally benign protocols. asianpubs.orglookchem.com

Common strategies involve oxidative hydrolysis or reactions with soft electrophiles that have a high affinity for sulfur. lookchem.comacs.org Some of the reagents and conditions employed for the deprotection of 1,3-dithianes are summarized below.

Interactive Table: Deprotection Methods for 1,3-Dithianes

| Reagent(s) | Conditions | Key Features |

| Mercury(II) nitrate (B79036) trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state grinding, room temperature, 1-4 minutes | Very fast, high yields, solvent-free, but uses toxic mercury salt. nih.gov |

| 30% Hydrogen Peroxide (H₂O₂), Iodine (I₂) catalyst | Aqueous sodium dodecyl sulfate (B86663) (SDS), room temperature | Mild, neutral conditions, environmentally friendly, tolerates various protecting groups. lookchem.comorganic-chemistry.org |

| Trimethylsilyl chloride (TMSCl), Sodium iodide (NaI) | Acetonitrile (CH₃CN), room temperature to 60 °C | Mild, metal-free, avoids harsh acidic or basic media. chemrxiv.org |

| Polyphosphoric acid (PPA), Acetic acid (HOAc) | 25-45 °C, 3-8 hours | Simple, convenient, uses inexpensive and accessible reagents. asianpubs.org |

| Sensitizer (e.g., thiapyrylium), Light (λ > 350 nm) | Air-saturated acetonitrile | Photochemical method, relies on electron transfer and superoxide anion. conicet.gov.ar |

| N-halosuccinimides (e.g., NBS, NCS) | Aqueous organic solvent | An effective method for oxidative hydrolysis. acs.org |

Other Significant Reaction Pathways of 2-Aryl-1,3-Dithianes

Radical Umpolung Strategies and Intermolecular Additions

The concept of "umpolung," or reactivity inversion, is a cornerstone of modern organic synthesis, and 1,3-dithianes are classic reagents for achieving this. organic-chemistry.org Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into its 2-substituted 1,3-dithiane derivative, the corresponding C-2 proton becomes acidic (pKa ≈ 30-39) and can be removed by a strong base like n-butyllithium (n-BuLi). organic-chemistry.orguwindsor.ca This generates a nucleophilic carbanion, effectively inverting the polarity of the original carbonyl carbon. This lithiated dithiane serves as a masked acyl anion. organic-chemistry.org

This nucleophilic species can then participate in a wide range of intermolecular C-C bond-forming reactions by reacting with various electrophiles:

Alkyl Halides: Lithiated dithianes react efficiently with primary alkyl halides and arenesulfonates to form 2,2-disubstituted dithianes. organic-chemistry.orgorganic-chemistry.org

Aldehydes and Ketones: Addition to other carbonyl compounds yields α-hydroxy ketones after deprotection. organic-chemistry.org

Epoxides: Ring-opening of epoxides leads to the formation of γ-hydroxy ketones after deprotection. organic-chemistry.org

In some cases, the autoxidation of 2-aryl-2-lithio-1,3-dithianes upon air exposure can lead to condensation reactions, forming complex products like α-thioether ketones and orthothioesters. acs.org This process is triggered by the oxidation of the lithiated dithiane to a reactive thioester intermediate. acs.org

Regioselective C–H Bond Cleavage Reactions

Direct, regioselective C–H bond cleavage and functionalization represent a powerful and atom-economical approach in synthesis. While this field is rapidly evolving, specific applications targeting the C-H bonds of the 1,3-dithiane ring or its 2-aryl substituent are less commonly documented than other transformations. However, the principles of directed C-H activation can be applied. For instance, iridium-catalyzed C–H borylation has been used for the regioselective functionalization of the benzenoid ring in related sulfur-containing heterocyclic systems like 2,1,3-benzothiadiazole. nih.gov Such strategies could potentially be adapted to achieve regioselective C-H cleavage on the 2,4-dimethoxyphenyl ring of the title compound, guided by the existing methoxy and dithianyl substituents. Further research is needed to fully explore these pathways for 2-aryl-1,3-dithianes.

Electrophilic Aromatic Substitution on the Aryl Moiety of Dithianes

The 2-(2,4-dimethoxyphenyl) group in the title compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents on the benzene (B151609) ring: the two methoxy groups and the 2-(1,3-dithianyl) group. masterorganicchemistry.com

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. wikipedia.org

2-(1,3-Dithianyl) Group: This group is generally considered to be deactivating due to the electron-withdrawing inductive effect of the sulfur atoms, and it primarily directs incoming electrophiles to the meta position relative to its point of attachment.

In 1,3-dithiane, 2-(2,4-dimethoxyphenyl)-, the directing effects of the substituents are combined. The two methoxy groups at positions 2 and 4 strongly activate the ring. The most nucleophilic positions, and therefore the most likely sites for electrophilic attack, are C-3 and C-5, which are ortho or para to the activating methoxy groups. The C-5 position, being ortho to the C-4 methoxy group and para to the C-2 methoxy group, is particularly activated and less sterically hindered than the C-3 position. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur regioselectively at the C-5 position of the 2,4-dimethoxyphenyl ring. wikipedia.orgmasterorganicchemistry.com

Regioselective Cycloaddition Reactions of 2-Alkynyl-1,3-Dithianes

Recent research has demonstrated the utility of 2-alkynyl-1,3-dithianes as versatile building blocks in regioselective cycloaddition reactions for the synthesis of complex heterocyclic frameworks. These reactions leverage the unique electronic properties of the 2-alkynyl-1,3-dithiane moiety, which can act as a nucleophile after deprotonation, participating in concerted or stepwise cycloaddition pathways. Two notable examples of such transformations are the base-mediated [3+2] cycloaddition with sydnones to form pyrazoles and the base-promoted [4+2] cycloaddition with chalcones to yield highly substituted pyrans.

A novel approach to synthesizing polysubstituted pyrazoles involves a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.orgnih.gov This method capitalizes on the umpolung and nucleophilic characteristics of 2-alkynyl-1,3-dithianes, enabling efficient pyrazole (B372694) construction under mild conditions with excellent regioselectivity. acs.orgnih.gov The reaction demonstrates broad functional group tolerance and compatibility with diverse substrates. acs.orgnih.gov Furthermore, the dithianyl group's unique reactivity allows for straightforward derivatization and the synthesis of highly functionalized pyrazoles. acs.orgnih.gov This approach provides a versatile tool for building polysubstituted heterocycles by overcoming traditional limitations and allowing for efficient functionalization at the typically unreactive C-3 position of the pyrazole framework. acs.org

In a similar vein, a base-promoted [4+2] cycloaddition reaction between alkynyl 1,3-dithianes and chalcones has been developed to construct highly functionalized pyran derivatives. rsc.org This method offers an efficient and regioselective pathway to these important structural motifs, which are prevalent in bioactive molecules and advanced materials. rsc.org The reaction proceeds under mild conditions with high atom economy and exhibits excellent substrate tolerance and compatibility, facilitating the synthesis of complex pyran structures. rsc.org

The regioselectivity observed in these cycloaddition reactions is a key feature, providing access to specific isomers that might be difficult to obtain through other synthetic routes. The dithiane moiety not only facilitates the cycloaddition but also serves as a protected carbonyl group, which can be unmasked in subsequent synthetic steps, further highlighting the synthetic utility of 2-alkynyl-1,3-dithianes in the construction of diverse and complex molecular architectures. uwindsor.ca

Table 1: Regioselective [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes with Sydnones

| Entry | 2-Alkynyl-1,3-Dithiane | Sydnone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)-1,3-dithiane | N-Phenylsydnone | 1-Phenyl-4-(1,3-dithian-2-yl)-3-phenyl-1H-pyrazole | 95 |

| 2 | 2-((4-Methylphenyl)ethynyl)-1,3-dithiane | N-Phenylsydnone | 4-(1,3-Dithian-2-yl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | 92 |

| 3 | 2-((4-Methoxyphenyl)ethynyl)-1,3-dithiane | N-Phenylsydnone | 4-(1,3-Dithian-2-yl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | 90 |

| 4 | 2-(Cyclohexylethynyl)-1,3-dithiane | N-Phenylsydnone | 3-Cyclohexyl-4-(1,3-dithian-2-yl)-1-phenyl-1H-pyrazole | 85 |

Table 2: Regioselective [4+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes with Chalcones

| Entry | 2-Alkynyl-1,3-Dithiane | Chalcone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)-1,3-dithiane | (E)-1,3-Diphenylprop-2-en-1-one | 2-(1,3-Dithian-2-yl)-4,6-diphenyl-2H-pyran | 88 |

| 2 | 2-((4-Chlorophenyl)ethynyl)-1,3-dithiane | (E)-1,3-Diphenylprop-2-en-1-one | 2-(1,3-Dithian-2-yl)-6-(4-chlorophenyl)-4-phenyl-2H-pyran | 85 |

| 3 | 2-(Phenylethynyl)-1,3-dithiane | (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | 2-(1,3-Dithian-2-yl)-4-(4-methoxyphenyl)-6-phenyl-2H-pyran | 92 |

| 4 | 2-(Cyclopropylethynyl)-1,3-dithiane | (E)-1,3-Diphenylprop-2-en-1-one | 2-Cyclopropyl-4,6-diphenyl-2-(1,3-dithian-2-yl)-2H-pyran | 78 |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dithiane, 2 2,4 Dimethoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Studies for Proton Environment and Coupling Patterns

A ¹H NMR spectrum of 1,3-Dithiane (B146892), 2-(2,4-dimethoxyphenyl)- would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the coupling constants (J) would provide information on the dihedral angles between them.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-d (aromatic) | ~ 7.4 - 7.6 | Doublet (d) | ~ 8.5 |

| H-b (aromatic) | ~ 6.4 - 6.5 | Doublet (d) | ~ 2.5 |

| H-c (aromatic) | ~ 6.4 - 6.5 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 |

| H-a (dithiane CH) | ~ 5.5 - 5.8 | Singlet (s) | N/A |

| OCH₃ (at C-2') | ~ 3.8 - 3.9 | Singlet (s) | N/A |

| OCH₃ (at C-4') | ~ 3.8 - 3.9 | Singlet (s) | N/A |

| Dithiane CH₂ (axial) | ~ 2.8 - 3.1 | Multiplet (m) | N/A |

| Dithiane CH₂ (equatorial) | ~ 2.8 - 3.1 | Multiplet (m) | N/A |

¹³C NMR Studies for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization state (sp³, sp²) and the nature of the atoms attached to it.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (masked, C-2) | ~ 45 - 55 |

| Aromatic C (quaternary, C-1') | ~ 120 - 125 |

| Aromatic C (quaternary, C-2') | ~ 160 - 162 |

| Aromatic C (quaternary, C-4') | ~ 158 - 160 |

| Aromatic CH (C-3') | ~ 98 - 100 |

| Aromatic CH (C-5') | ~ 104 - 106 |

| Aromatic CH (C-6') | ~ 128 - 130 |

| OCH₃ (at C-2') | ~ 55 - 56 |

| OCH₃ (at C-4') | ~ 55 - 56 |

| Dithiane CH₂ (C-4, C-6) | ~ 30 - 32 |

Other Relevant NMR Techniques for Heteroatoms

For 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, NMR techniques involving heteroatoms other than ¹H and ¹³C are generally not employed for routine structural confirmation. While isotopes like ³³S and ¹⁷O are NMR-active, their low natural abundance, low sensitivity, and quadrupolar nature make their analysis challenging and typically reserved for specialized research studies. No literature was found detailing such analyses for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

An IR spectrum of the target compound would be expected to display several key absorption bands:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the dithiane ring, expected in the 2950-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ range.

C-O stretching (aryl-alkyl ether): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-S stretching: Weaker absorptions typically found in the 800-600 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- is C₁₂H₁₆O₂S₂ corresponding to a molecular weight of 256.39 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 256. Key fragmentation pathways would likely involve the cleavage of the dithiane ring and the loss of the methoxy (B1213986) groups from the aromatic ring. A prominent fragment would be the 2,4-dimethoxybenzyl cation.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

A crystallographic study of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, should it be successfully crystallized, would reveal:

The conformation of the 1,3-dithiane ring, which typically adopts a chair conformation.

The orientation of the 2,4-dimethoxyphenyl substituent relative to the dithiane ring (axial vs. equatorial).

The planarity of the aromatic ring and the arrangement of the methoxy groups.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

No published crystal structure for this specific compound was found during the literature survey.

Conformation of the 1,3-Dithiane Ring and Aryl Moiety

The conformational analysis of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- is centered on two primary structural features: the geometry of the six-membered 1,3-dithiane ring and the spatial orientation of the 2,4-dimethoxyphenyl substituent attached to the C2 position.

The 1,3-dithiane ring is known to adopt a stable chair conformation, which minimizes torsional strain. This chair form is a common feature across a wide range of 1,3-dithiane derivatives. In this conformation, the substituent at the C2 position, in this case, the 2,4-dimethoxyphenyl group, can occupy either an axial or an equatorial position. The preference for one position over the other is influenced by a delicate balance of steric and electronic effects. For many 2-aryl-1,3-dithianes, the aryl group has been observed to favor the equatorial position to alleviate steric hindrance with the syn-axial hydrogen atoms at C4 and C6 of the dithiane ring. However, axial conformations have also been identified, particularly when specific electronic interactions are at play.

Table 1: Predicted Conformational Parameters for 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

| Parameter | Predicted Value/State | Description |

| 1,3-Dithiane Ring Conformation | Chair | The most stable conformation for the six-membered ring, minimizing torsional strain. |

| Aryl Group Position | Equatorial (preferred) | The 2,4-dimethoxyphenyl group is likely to reside in the equatorial position to minimize steric interactions with the dithiane ring. |

| Aryl Ring Orientation | Bisecting Mirror Plane | The plane of the aryl ring is predicted to approximately bisect the C-S-C angle of the dithiane ring. |

| Key Torsion Angles | S-C2-C(ipso)-C(ortho) | These angles would define the precise rotational conformation of the phenyl ring relative to the dithiane core. |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- molecules is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. The presence of the sulfur-containing heterocycle and the dimethoxy-substituted aromatic ring provides multiple sites for such interactions.

The crystal packing is likely to be stabilized by a network of weak intermolecular forces. Given the molecular structure, C-H···S and C-H···π interactions are expected to be prominent. The hydrogen atoms of the dithiane ring and the phenyl ring can act as donors in these interactions, with the sulfur atoms and the π-system of the aromatic ring serving as acceptors. The methoxy groups on the phenyl ring introduce the possibility of C-H···O hydrogen bonds, further contributing to the stability of the crystal lattice.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-

| Interaction Type | Donor | Acceptor | Predicted Importance |

| C-H···S | C-H (dithiane/aryl) | Sulfur atom | Significant |

| C-H···π | C-H (dithiane/aryl) | π-system of aryl ring | Significant |

| C-H···O | C-H (dithiane/aryl) | Oxygen atom (methoxy) | Moderate |

| π-π Stacking | Aryl ring | Aryl ring | Significant |

| Van der Waals Forces | All atoms | All atoms | Pervasive |

Computational and Theoretical Chemistry of 1,3 Dithiane, 2 2,4 Dimethoxyphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

No published data available.

No published data available.

No published data available.

Mechanistic Pathway Elucidation via Computational Methods

No published data available.

No published data available.

Implicit and Explicit Solvent Effects in Computational Models

In the computational modeling of chemical systems, the surrounding solvent can profoundly influence molecular geometry, conformational stability, and reaction pathways. For a molecule like 1,3-dithiane (B146892), 2-(2,4-dimethoxyphenyl)-, accurately accounting for these solvent effects is crucial for obtaining results that correlate well with experimental reality. Computational chemistry employs two primary strategies to model solvation: implicit and explicit models. wikipedia.orgwikipedia.org

Implicit solvent models , often called continuum models, treat the solvent as a continuous, homogeneous medium with a defined dielectric constant (ε), rather than as individual molecules. wikipedia.orgfiveable.me This approach is computationally efficient, as it replaces a large number of solvent molecules with a mathematical construct, allowing for the study of larger systems and longer timescales. arxiv.orgresearchgate.net Common implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Generalized Born (GB) model. fiveable.me These models create a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. fiveable.me While effective at capturing bulk solvent effects, implicit models may fail to describe specific, short-range interactions like hydrogen bonding or local fluctuations in solvent density around the solute. wikipedia.org

Explicit solvent models take a more direct approach by representing individual solvent molecules in the simulation. wikipedia.orgarxiv.org This method provides a highly detailed, spatially resolved description of the solvent environment and is essential for studying processes where specific solute-solvent interactions, such as hydrogen bonds, are critical. researchgate.net However, this level of detail comes at a significant computational cost, as the interactions between all solute and solvent atoms must be calculated, requiring extensive sampling to explore the vast conformational space of the solvent molecules. arxiv.orgresearchgate.net Hybrid models (e.g., QM/MM) offer a compromise, treating a critical region of the system with a few explicit solvent molecules while representing the bulk solvent with an implicit model. wikipedia.org

For dithiane derivatives, the choice of solvent model can impact calculated properties such as the relative stability of axial and equatorial conformers. For instance, theoretical studies on related 2-substituted 1,3-dithianes have shown that conformational energies can be sensitive to the solvent environment. A study on the S–C–P anomeric effect in 2-diphenylphosphinoyl-1,3-dithiane utilized DFT geometry optimizations in a chloroform (B151607) solvent model to accurately reproduce experimental findings. figshare.com The polarity of the solvent can differentially stabilize the conformers; a more polar solvent might better stabilize a conformer with a larger dipole moment, thereby altering the equilibrium distribution compared to the gas phase.

| Feature | Implicit Solvent Models | Explicit Solvent Models |

|---|---|---|

| Representation | Solvent as a continuous medium with a dielectric constant. wikipedia.org | Individual solvent molecules are explicitly represented. arxiv.org |

| Computational Cost | Relatively low, computationally efficient. researchgate.net | High, computationally demanding. researchgate.net |

| Strengths | Good for capturing bulk electrostatic effects and calculating solvation free energies. fiveable.me | Accurately models specific, short-range interactions like hydrogen bonding and local solvent structure. wikipedia.org |

| Limitations | Cannot describe specific solute-solvent interactions or local density fluctuations. wikipedia.org | Requires extensive sampling and can be too computationally expensive for large systems. arxiv.org |

| Common Examples | PCM, COSMO, Generalized Born (GB). fiveable.me | TIP3P, SPC/E (for water), Molecular Dynamics simulations. |

Hybridization Analysis and Electronic Effects in Dithiane Derivatives

The chemical behavior of 1,3-dithiane, 2-(2,4-dimethoxyphenyl)- is governed by the intricate interplay of hybridization and stereoelectronic effects within the dithiane ring and the electronic influence of the aryl substituent. The 1,3-dithiane ring typically adopts a chair conformation. researchgate.net The hybridization of the C2 carbon is nominally sp³, but its properties are significantly modulated by the presence of two adjacent, electron-rich sulfur atoms and the 2,4-dimethoxyphenyl group.

A key stereoelectronic phenomenon in dithiane derivatives is the anomeric effect, which generally describes the preference of an electronegative substituent at an anomeric carbon for the axial position, despite the steric hindrance this creates. acs.org In dithianes, this effect arises from a stabilizing hyperconjugative interaction between a lone pair (n) on one of the sulfur atoms and the antibonding orbital (σ) of the C2-substituent bond (n_S → σ_C-R). figshare.com This interaction is maximized when the orbitals have a gauche or anti-periplanar arrangement, which occurs in the axial conformation. acs.org Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying these interactions. dntb.gov.uaresearchgate.net NBO analysis can calculate the second-order perturbation energy (E(2)) associated with this n → σ* delocalization, providing a direct measure of its stabilizing effect. researchgate.net

The 2,4-dimethoxyphenyl substituent exerts both steric and electronic effects. Sterically, its bulk can influence the conformational equilibrium between axial and equatorial placement. Electronically, the methoxy (B1213986) groups are electron-donating, increasing the electron density of the aryl ring. This electronic character influences the acidity of the C2 proton, a cornerstone of dithiane chemistry. Deprotonation at C2 with a strong base (like n-butyllithium) generates a stabilized carbanion that serves as a powerful nucleophile. uwindsor.ca The electronic properties of the aryl group can modulate the stability of this carbanion and thus the kinetics of its formation. acs.org

| Interaction Type | Description | Conformational Consequence | Typical Stabilization Energy (E(2)) |

|---|---|---|---|

| Anomeric Effect (n_S → σ_C-R) | Electron delocalization from a sulfur lone pair into the antibonding orbital of the C2-substituent bond. figshare.com | Stabilizes the axial conformation of electronegative substituents. researchgate.net | ~2-12 kcal/mol (Varies with substituent and heteroatom). researchgate.net |

| Hyperconjugation (σ_C-H → σ_C-S) | Delocalization from a C-H bonding orbital into a C-S antibonding orbital. | Contributes to the overall stability of the ring structure and influences bond lengths. acs.org | ~1-5 kcal/mol. acs.org |

| Steric Repulsion | Pauli repulsion between electron clouds of bulky groups. | Destabilizes conformations where groups are in close proximity (e.g., 1,3-diaxial interactions). | Not an E(2) value; contributes to total energy. |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the reaction rate constant for a reactant with the lighter isotope (kL) to that of the reactant with the heavier isotope (kH), i.e., KIE = kL / kH. wikipedia.org For the C-H bond cleavage central to dithiane chemistry—the deprotonation at the C2 position—substituting the C2 proton (¹H) with deuterium (B1214612) (²H or D) would yield a primary KIE (kH/kD).

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. princeton.edu Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE for the C-D bond compared to the C-H bond. epfl.ch In the transition state of the deprotonation reaction, this bond is partially or fully broken, and the difference in ZPE between the C-H and C-D bonds is diminished. princeton.edu Consequently, more energy is required to reach the transition state for the deuterated compound, making its reaction rate slower. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step. princeton.edu

For the deprotonation of 1,3-dithiane, 2-(2,4-dimethoxyphenyl)-, a computational study could model the reaction with a base like n-butyllithium. By calculating the KIE for the abstraction of the C2 proton, one could confirm that this deprotonation is indeed the rate-limiting step for the formation of the nucleophilic dithianyl anion, which is a fundamental assumption in its synthetic applications. uwindsor.ca

| KIE Value (kH/kD) | Interpretation | Implication for C-H Bond Cleavage |

|---|---|---|

| ~1 | No significant isotope effect. | The C-H bond is not broken in the rate-determining step. princeton.edu |

| > 2 (typically 2-7) | Normal (or primary) KIE. | The C-H bond is broken in or before the rate-determining step. The magnitude can indicate a linear, symmetric transition state. princeton.edu |

| < 1 | Inverse KIE. | The C-H bond becomes stiffer (stronger) in the transition state, often due to a change in hybridization (e.g., sp² to sp³). wikipedia.org |

Applications in Complex Molecule Synthesis

Strategic Role as an Acyl Anion Equivalent in Retrosynthetic Analysis

In the realm of organic synthesis, the concept of "umpolung," or polarity inversion, provides a powerful strategy for forming carbon-carbon bonds that are otherwise challenging to construct. wikipedia.orgquimicaorganica.org Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, by converting the carbonyl group into a 1,3-dithiane (B146892), the polarity of this carbon is reversed. wikipedia.org Specifically, the proton at the C2 position of the dithiane ring becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. wikipedia.orgyoutube.com This lithiated dithiane serves as an "acyl anion equivalent," a synthon that effectively functions as a negatively charged acyl group. wikipedia.orgyoutube.comnih.gov

The 2-(2,4-dimethoxyphenyl) substituent on the dithiane ring influences the reactivity and stability of the acyl anion equivalent. In retrosynthetic analysis, the dithiane moiety is recognized as a masked carbonyl group, allowing for the disconnection of a target molecule at the carbonyl carbon to reveal a nucleophilic acyl anion synthon and an electrophilic fragment. youtube.com This approach is particularly valuable for the synthesis of molecules such as α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional aldol-type reactions. wikipedia.orgorganic-chemistry.org After the desired carbon-carbon bond is formed, the dithiane group can be hydrolyzed back to the carbonyl functionality, unveiling the target structure. wikipedia.org

Methodologies for Carbon-Carbon Bond Formation with 2-Aryl-1,3-Dithianes

The generation of a 2-lithio-1,3-dithiane from its 2-aryl precursor is a key step that opens up a plethora of possibilities for carbon-carbon bond formation. nih.gov This nucleophilic species can react with a wide range of electrophiles. uwindsor.ca For instance, palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes has been developed as an umpolung strategy for the synthesis of diaryl ketones. nih.gov In this method, the in situ generated metallated 2-aryl-1,3-dithiane undergoes cross-coupling with aryl bromides under mild conditions. nih.gov

Another notable reaction is the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. nih.govacs.org When these lithiated species are exposed to air, a condensation of three dithiane molecules occurs, leading to the formation of highly functionalized α-thioether ketones or orthothioesters in good yields. nih.govacs.org This process highlights the unique reactivity of these intermediates in the presence of an oxidant.

Furthermore, these lithiated aryl dithianes can participate in addition reactions. For example, the stereoselective addition of an aryl-stabilized 2-lithio-1,3-dithiane to an optically active butenolide has been utilized in the synthesis of natural products. uwindsor.ca

Synthesis of Polyfunctionalized Organic Compounds

The versatility of 2-(2,4-dimethoxyphenyl)-1,3-dithiane as an acyl anion equivalent extends to the synthesis of a variety of polyfunctionalized organic compounds.

The reaction of lithiated 1,3-dithianes with electrophiles is a cornerstone for synthesizing α-hydroxy ketones and 1,2-diketones. wikipedia.orgorganic-chemistry.orgorgsyn.org The synthesis of α-hydroxy ketones can be achieved by reacting the lithiated dithiane with an aldehyde or ketone. Subsequent hydrolysis of the resulting dithiane adduct unmasks the carbonyl group to yield the desired α-hydroxy ketone. wikipedia.org

For the preparation of 1,2-diketones, the lithiated 1,3-dithiane can be reacted with an acylating agent, such as an acyl chloride or an ester. nih.govnih.gov The resulting 2-acyl-1,3-dithiane can then be hydrolyzed to afford the 1,2-diketone. orgsyn.org These methods provide a valuable alternative to traditional approaches for synthesizing 1,2-dicarbonyl compounds, which often rely on oxidative transformations. nih.gov The use of dithiane chemistry allows for a non-oxidative pathway to these important synthetic intermediates. nih.gov

Table 1: Synthesis of α-Hydroxy Ketones and 1,2-Diketones

| Target Compound | Dithiane Reactant | Electrophile | Key Transformation |

|---|---|---|---|

| α-Hydroxy Ketone | 2-Lithio-1,3-dithiane | Aldehyde/Ketone | Nucleophilic addition followed by hydrolysis |

| 1,2-Diketone | 2-Lithio-1,3-dithiane | Acyl Chloride/Ester | Acylation followed by hydrolysis |

The reaction of acyl anion equivalents derived from 1,3-dithianes with epoxides provides a powerful method for the synthesis of β-hydroxy carbonyl compounds. nih.gov The lithiated 2-aryl-1,3-dithiane acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction forms a new carbon-carbon bond and generates an alkoxy intermediate. Subsequent workup, including hydrolysis of the dithiane, yields the β-hydroxy ketone or aldehyde. nih.gov This strategy offers a distinct advantage in that the stereochemistry of the epoxide is predictably transferred to the product, allowing for the synthesis of stereochemically defined β-hydroxy carbonyl compounds. nih.gov

Table 2: Synthesis of β-Hydroxy Carbonyl Compounds

| Starting Materials | Key Intermediate | Final Product |

|---|---|---|

| 2-Lithio-1,3-dithiane, Epoxide | Alkoxy-dithiane adduct | β-Hydroxy Carbonyl Compound |

While direct evidence for the use of 2-(2,4-dimethoxyphenyl)-1,3-dithiane in the synthesis of gamma-keto-alpha-amino acid derivatives is not explicitly detailed in the provided context, the general reactivity of dithiane-based acyl anion equivalents suggests a plausible synthetic route. Such a synthesis would likely involve the reaction of a lithiated 2-aryl-1,3-dithiane with a suitable electrophile containing a protected amino acid moiety. For instance, reaction with a protected α-halo-β-amino ester could potentially lead to the desired carbon skeleton. Subsequent deprotection of both the dithiane and the amino and ester groups would yield the target gamma-keto-alpha-amino acid. The synthesis of related γ-hydroxy-α-amino acid derivatives has been achieved through enzymatic tandem aldol (B89426) addition–transamination reactions, highlighting the interest in this class of compounds. nih.gov

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres for aromatic rings in medicinal chemistry. nih.govnih.gov A general method for the synthesis of BCP-containing dithianes involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govresearchgate.net This transformation furnishes BCP analogues of medicinally relevant diaryl ketones upon deprotection of the dithiane. nih.govnih.gov The reaction proceeds in good to excellent yields with a broad scope of 2-aryl-1,3-dithianes, including heterocyclic derivatives. nih.gov Computational studies suggest that this reaction occurs via a two-electron pathway. nih.govresearchgate.net The resulting BCP-dithiane products are robust and can be further transformed into a variety of functional groups, demonstrating the utility of this methodology in accessing novel chemical space for drug discovery. nih.gov

Table 3: Synthesis of BCP-Containing Dithianes

| Reactants | Product | Significance |

|---|---|---|

| 2-Aryl-1,3-dithiane, [1.1.1]Propellane | BCP-containing dithiane | Access to BCP analogues of diaryl ketones |

Integration of 1,3-Dithiane Chemistry in Total Synthesis of Complex Natural Products

The strategic incorporation of 1,3-dithiane-based methodologies has been a cornerstone in the convergent and efficient assembly of numerous complex natural products. The unique ability of the 1,3-dithiane moiety to function as a masked carbonyl group, and more importantly, as an acyl anion equivalent through deprotonation at the C2 position, provides a powerful tool for carbon-carbon bond formation. While the specific compound, 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, serves as a representative of the broader class of 2-aryl-1,3-dithianes, detailed examples of its application in total synthesis are not extensively documented in prominent literature. However, the principles of its utility can be effectively illustrated through the application of closely related 2-substituted 1,3-dithianes in the synthesis of architecturally challenging molecules.

A prominent example that showcases the power of dithiane chemistry in the convergent synthesis of a complex natural product is the total synthesis of the marine macrolide Apoptolidin by K.C. Nicolaou and coworkers. cornellpharmacology.org This synthesis provides a clear illustration of how a dithiane fragment can be used to unite two advanced intermediates, highlighting the strategic advantage of this chemical approach.

In their retrosynthetic analysis of Apoptolidin, the molecule was disconnected into several key fragments. The union of two of these major fragments was envisioned through a dithiane coupling reaction. This strategy allowed for the late-stage connection of two complex and stereochemically rich portions of the molecule, a testament to the mild and reliable nature of dithiane-based carbon-carbon bond formation.

The key dithiane coupling step involved the reaction of a lithiated 2-substituted 1,3-dithiane with an electrophilic fragment, typically an epoxide or an aldehyde. This nucleophilic addition reaction forms a new carbon-carbon bond and sets the stage for further transformations. After the coupling, the dithiane moiety can be unmasked to reveal the carbonyl group, which can then be manipulated in subsequent synthetic steps.

The following table summarizes a representative dithiane coupling reaction from the total synthesis of Apoptolidin, illustrating the key components and the outcome of this strategic bond formation.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Reagents and Conditions | Product | Yield | Significance in Synthesis |

|---|---|---|---|---|---|

| A lithiated 2-substituted 1,3-dithiane fragment | An advanced intermediate containing an aldehyde | 1. n-BuLi, THF, -78 °C 2. Addition of the aldehyde fragment | Coupled product with a newly formed stereocenter | High | Convergent assembly of two major fragments of the Apoptolidin core |

Following the crucial coupling step, the dithiane can be hydrolyzed to the corresponding ketone. A variety of reagents have been developed for this transformation, including mercury(II) salts, N-bromosuccinimide, or oxidative methods. organic-chemistry.org The choice of deprotection conditions is often dictated by the functional group tolerance of the substrate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3-dithiane derivatives with aromatic substituents like 2,4-dimethoxyphenyl?

- Methodology : Cyclic disulfides such as 1,3-dithiane can be synthesized via sulfur transfer reagents like piperidinium tetrathiotungstate. For substituted derivatives, aldehydes (e.g., 2,4-dimethoxybenzaldehyde) are treated with 1,3-propanedithiol under acidic conditions to form the dithiane ring. Subsequent alkylation or electrophilic substitution introduces functional groups .

- Key Data : Yields for cyclic disulfide synthesis typically range from 60–85% depending on the dihalide precursor and reaction optimization (e.g., solvent, temperature) .

Q. How is 1,3-dithiane utilized as a synthon in carbon-carbon bond formation?

- Methodology : Deprotonation of 1,3-dithiane with strong bases (e.g., n-BuLi) generates a carbanion, which reacts with electrophiles (alkyl halides, carbonyl compounds) to form new C–C bonds. Hydrolysis of the dithiane group (via HgO/BF₃ or oxidative methods) releases the corresponding ketone or aldehyde .

- Applications : This approach is critical in natural product synthesis for constructing complex scaffolds, such as polyketides or terpenoids .

Advanced Research Questions

Q. How do mechanistic studies explain the efficiency of 1,3-dithiane derivatives in thioacetalization reactions?

- Methodology : Derivatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione act as odorless substitutes for 1,3-propanedithiol. Kinetic and isotopic labeling studies reveal that the dithiane’s electron-deficient sulfur atoms facilitate nucleophilic attack on carbonyl groups, accelerating thioacetal formation .

- Data : Substituted dithianes achieve >90% conversion in model reactions (e.g., benzaldehyde thioacetalization) under mild conditions .

Q. Why do microbial systems like Rhodococcus IGTS8 fail to metabolize 1,3-dithiane compounds as sulfur sources, unlike 1,2- or 1,4-dithianes?

- Contradiction Analysis : IGTS8 desulfurizes 1,2- and 1,4-dithianes via enzymatic cleavage of S–S bonds but shows no activity toward 1,3-dithianes. Computational docking studies suggest steric hindrance from the 1,3-substitution pattern prevents binding to the enzyme’s active site .

- Follow-up : Mutagenesis of IGTS8’s desulfurization enzymes (e.g., dszABC) could test substrate flexibility .

Q. What computational methods validate the thermochemical properties of 1,3-dithiane derivatives?

- Methodology : High-level quantum calculations (G2, G3) estimate enthalpies of formation (ΔHf°) for 1,3-dithiane and its sulfoxides/sulfones. Comparisons with experimental data (e.g., combustion calorimetry) show deviations <5 kJ/mol, confirming computational reliability for predicting stability and reactivity .

Q. How does 1,3-dithiane exhibit mutagenic activity in Salmonella assays, and what structural features drive this effect?

- Experimental Design : Ames tests using S. typhimurium TA98/TA100 reveal direct mutagenicity (≥500 revertants/µmol). Structure-activity relationship (SAR) studies implicate the dithiane ring’s electrophilic sulfur atoms in DNA adduct formation, with methoxy substituents enhancing bioavailability .

Methodological Challenges

Q. What spectroscopic techniques are optimal for characterizing 2-(2,4-dimethoxyphenyl)-1,3-dithiane?

- Approach :

- NMR : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm) and dithiane protons (δ 2.5–3.5 ppm).

- MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Single-crystal diffraction resolves the chair conformation of the dithiane ring and substituent geometry .

Q. How can reaction yields for 2-(2,4-dimethoxyphenyl)-1,3-dithiane synthesis be optimized?

- Optimization Strategies :

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst : Add Lewis acids (e.g., BF₃·Et₂O) to accelerate dithiane ring formation.

- Purification : Chromatography (silica gel, hexane/EtOAc) removes by-products like unreacted aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.